molecular formula C23H23N3O6S B5134103 N-BENZYL-2-[N-(4-METHOXYPHENYL)4-METHYL-3-NITROBENZENESULFONAMIDO]ACETAMIDE CAS No. 5712-41-4

N-BENZYL-2-[N-(4-METHOXYPHENYL)4-METHYL-3-NITROBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B5134103
CAS No.: 5712-41-4
M. Wt: 469.5 g/mol
InChI Key: YDMVCOKGZWTGOC-UHFFFAOYSA-N
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Description

N-BENZYL-2-[N-(4-METHOXYPHENYL)4-METHYL-3-NITROBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with a unique structure that includes benzyl, methoxyphenyl, methyl, nitrobenzenesulfonamido, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[N-(4-METHOXYPHENYL)4-METHYL-3-NITROBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonation: The sulfonamide group is introduced by reacting the nitro compound with sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[N-(4-METHOXYPHENYL)4-METHYL-3-NITROBENZENESULFONAMIDO]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-BENZYL-2-[N-(4-METHOXYPHENYL)4-METHYL-3-NITROBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[N-(4-METHOXYPHENYL)4-METHYL-3-NITROBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(4-methoxyphenyl)-N-methylacetamide
  • N-(4-Methoxybenzyl)-2-phenoxyacetamide
  • N-Benzyl-3-[(4-methoxyphenyl)-methylsulfamoyl]benzamide

Uniqueness

N-BENZYL-2-[N-(4-METHOXYPHENYL)4-METHYL-3-NITROBENZENESULFONAMIDO]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-(4-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c1-17-8-13-21(14-22(17)26(28)29)33(30,31)25(19-9-11-20(32-2)12-10-19)16-23(27)24-15-18-6-4-3-5-7-18/h3-14H,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMVCOKGZWTGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386476
Record name N-BENZYL-2-[(4-METHOXYPHENYL)-(4-METHYL-3-NITRO-PHENYL)SULFONYL-AMINO]ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5712-41-4
Record name N-BENZYL-2-[(4-METHOXYPHENYL)-(4-METHYL-3-NITRO-PHENYL)SULFONYL-AMINO]ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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